molecular formula C10H14O2 B15290510 (Z)-Cyclodec-6-ene-1,5-dione

(Z)-Cyclodec-6-ene-1,5-dione

Cat. No.: B15290510
M. Wt: 166.22 g/mol
InChI Key: HKXXKXGMZIBJQW-DJWKRKHSSA-N
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Description

(Z)-Cyclodec-6-ene-1,5-dione is a cyclic diketone featuring a ten-membered carbocyclic ring with conjugated ketone groups at positions 1 and 5 and a stereospecific double bond at position 6 in the Z-configuration. This structural arrangement confers unique conformational flexibility and electronic properties, making it a subject of interest in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(6Z)-cyclodec-6-ene-1,5-dione

InChI

InChI=1S/C10H14O2/c11-9-5-2-1-3-6-10(12)8-4-7-9/h2,5H,1,3-4,6-8H2/b5-2-

InChI Key

HKXXKXGMZIBJQW-DJWKRKHSSA-N

Isomeric SMILES

C1C/C=C\C(=O)CCCC(=O)C1

Canonical SMILES

C1CC=CC(=O)CCCC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Cyclodec-6-ene-1,5-dione typically involves cyclization reactions. One common method is the intramolecular aldol condensation of a suitable precursor, such as a diketone or a keto-aldehyde. The reaction conditions often include the use of a strong base, such as sodium hydroxide or potassium tert-butoxide, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of (Z)-Cyclodec-6-ene-1,5-dione may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the efficiency of the cyclization reaction. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

(Z)-Cyclodec-6-ene-1,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.

    Substitution: The double bond in the compound can undergo electrophilic addition reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) or halogens (X₂) under mild conditions.

Major Products

The major products formed from these reactions include carboxylic acids, diols, and various substituted cyclodecane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-Cyclodec-6-ene-1,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of (Z)-Cyclodec-6-ene-1,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades, metabolic processes, or structural modifications of biomolecules.

Comparison with Similar Compounds

The following analysis compares (Z)-Cyclodec-6-ene-1,5-dione with structurally or functionally related compounds, focusing on ring size, substituents, synthesis, and bioactivity.

Structural and Functional Group Comparisons
Compound Ring Size/Type Key Functional Groups Substituents/Modifications
(Z)-Cyclodec-6-ene-1,5-dione 10-membered carbocycle 1,5-diketone; Z-configured double bond None (parent structure)
Piperazine-2,5-dione derivatives 6-membered heterocycle 2,5-diketone; imine bonds Benzylidene, isobutyl, hydroxypropyl
Curcuminoids (e.g., TMC, DMCHC) Linear heptadiene chain β-diketone; phenolic groups Dimethoxy, cyclohexyl substituents
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one 6-membered carbocycle 1,4-diketone; nitro group Hydroxyaniline substituent

Key Observations :

  • Functional Groups: Unlike curcuminoids, which rely on β-diketone motifs for enzyme inhibition (e.g., DNMT1), the 1,5-diketone arrangement in (Z)-Cyclodec-6-ene-1,5-dione may favor distinct electronic interactions .
  • Substituent Effects: Piperazine-2,5-dione derivatives with benzylidene or hydroxypropyl groups show enhanced antiviral activity (e.g., IC₅₀ = 6.8 μM for albonoursin against H1N1) . The absence of such substituents in (Z)-Cyclodec-6-ene-1,5-dione may limit its bioactivity unless functionalized.

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